- InBr3-Promoted Divergent Approach to Polysubstituted Indoles and Quinolines from 2-Ethynylanilines: Switch from an Intramolecular Cyclization to an Intermolecular Dimerization by a Type of Terminal Substituent GroupJournal of Organic Chemistry, 2008, 73(11), 4160-4165,
Cas no 96887-11-5 (1H-Indole-5-carbonitrile,2-phenyl-)

96887-11-5 structure
商品名:1H-Indole-5-carbonitrile,2-phenyl-
CAS番号:96887-11-5
MF:C15H10N2
メガワット:218.253303050995
CID:803540
1H-Indole-5-carbonitrile,2-phenyl- 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-5-carbonitrile,2-phenyl-
- 2-phenyl-1H-indole-5-carbonitrile
- 2-phenyl-1H-indole-5-kohlenitrile
- 2-phenyl-5-cyanoindole
- 2-phenylindole-5-carbonitrile
- 5-cyano-2-phenylindole
- 2-Phenyl-1H-indole-5-carbonitrile (ACI)
-
- インチ: 1S/C15H10N2/c16-10-11-6-7-14-13(8-11)9-15(17-14)12-4-2-1-3-5-12/h1-9,17H
- InChIKey: IYFJGCSGRAMZRA-UHFFFAOYSA-N
- ほほえんだ: N#CC1C=C2C(NC(C3C=CC=CC=3)=C2)=CC=1
計算された属性
- せいみつぶんしりょう: 218.08400
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- PSA: 39.58000
- LogP: 3.70658
1H-Indole-5-carbonitrile,2-phenyl- セキュリティ情報
1H-Indole-5-carbonitrile,2-phenyl- 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1H-Indole-5-carbonitrile,2-phenyl- 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Catalysts: Indium tribromide Solvents: Toluene ; 2 h, reflux
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ; rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 140 °C
リファレンス
- Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1Bioorganic & Medicinal Chemistry Letters, 2017, 27(24), 5393-5399,
ごうせいかいろ 3
はんのうじょうけん
1.1 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ; overnight, rt
1.2 Reagents: Lithium hydroxide Solvents: N-Methyl-2-pyrrolidone ; 12 h, 100 °C; 100 °C → rt
1.3 Solvents: Water ; rt
1.2 Reagents: Lithium hydroxide Solvents: N-Methyl-2-pyrrolidone ; 12 h, 100 °C; 100 °C → rt
1.3 Solvents: Water ; rt
リファレンス
- Chiral Bronsted Acid from Chiral Phosphoric Acid Boron Complex and Water: Asymmetric Reduction of IndolesAngewandte Chemie, 2020, 59(8), 3294-3299,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , Tris[4-(trifluoromethyl)phenyl]phosphine Solvents: 1,4-Dioxane ; 120 °C
リファレンス
- Structure-activity relationships of 2-aryl-1H-indole inhibitors of the NorA efflux pump in Staphylococcus aureusBioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4294-4297,
ごうせいかいろ 5
はんのうじょうけん
リファレンス
- Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluorideJournal of the Chemical Society, 1999, (1999), 529-534,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ; 1.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 3.0 h, 140 °C; 140 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 3.0 h, 140 °C; 140 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
リファレンス
- Simple indole synthesis by one-pot Sonogashira coupling-NaOH-mediated cyclizationSynlett, 2008, (19), 3006-3010,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium (silica-supported) Solvents: Acetonitrile ; rt; 12 h, 60 °C; cooled
1.2 Reagents: Tetrabutylammonium fluoride ; 2 h, rt
1.3 2 h, 60 °C
1.4 Reagents: Hydrochloric acid Catalysts: Palladium chloride Solvents: Water ; 24 h, reflux
1.2 Reagents: Tetrabutylammonium fluoride ; 2 h, rt
1.3 2 h, 60 °C
1.4 Reagents: Hydrochloric acid Catalysts: Palladium chloride Solvents: Water ; 24 h, reflux
リファレンス
- One-pot/four-step/palladium-catalyzed synthesis of indole derivatives: the combination of heterogeneous and homogeneous systemsAdvanced Synthesis & Catalysis, 2008, 350(16), 2498-2502,
ごうせいかいろ 8
はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 12 - 24 h, reflux
1.2 Catalysts: Silver carbonate , Triphenylphosphine , Palladium diacetate Solvents: 1,4-Dioxane ; 24 h, 120 °C
1.2 Catalysts: Silver carbonate , Triphenylphosphine , Palladium diacetate Solvents: 1,4-Dioxane ; 24 h, 120 °C
リファレンス
- Pd-Catalyzed Imine Cyclization: Synthesis of Antimalarial Natural Products Aplidiopsamine A, Marinoquinoline A, and Their Potential Hybrid NCLite-M1Organic Letters, 2012, 14(22), 5804-5807,
ごうせいかいろ 9
はんのうじょうけん
1.1 Catalysts: Indium tribromide Solvents: Toluene ; 2 h, reflux
リファレンス
- InBr3-catalyzed intramolecular cyclization of 2-alkynylanilines leading to polysubstituted indole and its application to one-pot synthesis of an amino acid precursorTetrahedron Letters, 2006, 47(5), 631-634,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: 4,7-Diphenyl-1,10-phenanthroline Solvents: Dimethyl sulfoxide ; 8 h, 60 °C; 60 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
リファレンス
- Modular Counter-Fischer-Indole Synthesis through Radical-Enolate CouplingOrganic Letters, 2021, 23(3), 1096-1102,
ごうせいかいろ 11
はんのうじょうけん
1.1 Catalysts: Palladium Solvents: Water , Rhodiasolv Polarclean ; 4 h, 120 °C
リファレンス
- Polarclean/Water as a Safe and Recoverable Medium for Selective C2-Arylation of Indoles Catalyzed by Pd/CACS Sustainable Chemistry & Engineering, 2020, 8(44), 16441-16450,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Silver acetate , Sulfuric acid Catalysts: Palladium chloride Solvents: Dimethylformamide , Acetonitrile ; 40 min, 100 °C
リファレンス
- Microwave-accelerated Pd-catalyzed desulfitative direct C2-arylation of free (NH)-indoles with arylsulfinic acidsChemistry - An Asian Journal, 2013, 8(12), 3185-3190,
ごうせいかいろ 13
はんのうじょうけん
1.1 Catalysts: Perfluorooctanoic acid , Tetraaquatetra-μ3-hydroxytetrahydroxytetra-μ3-oxobis[μ-[4-[3,6,8-tris(4-carboxyp… Solvents: Dimethylformamide ; 24 h, 60 °C
1.2 Catalysts: Palladium acetylacetonate Solvents: Chloroform ; rt; 30 min, rt
1.3 Reagents: Potassium acetate , Oxygen Solvents: Water ; 24 h, 100 °C
1.2 Catalysts: Palladium acetylacetonate Solvents: Chloroform ; rt; 30 min, rt
1.3 Reagents: Potassium acetate , Oxygen Solvents: Water ; 24 h, 100 °C
リファレンス
- Water-medium C-H activation over a hydrophobic perfluoroalkane-decorated metal-organic framework platformJournal of Catalysis, 2016, 333, 1-7,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Acetic acid , Oxygen Catalysts: Cupric acetate , Palladium diacetate Solvents: Acetic acid ; 12 h, rt
リファレンス
- Palladium-Catalyzed Direct C-2 Arylation of Indoles with Potassium Aryltrifluoroborate SaltsJournal of Organic Chemistry, 2008, 73(18), 7428-7431,
ごうせいかいろ 15
はんのうじょうけん
リファレンス
- Synthesis and antimalarial activity of some indole and benzimidazole amidine derivativesYiyao Gongye, 1985, 16(9), 394-9,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Cuprous iodide , Dichloro(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 4 h, reflux
リファレンス
- Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF)Chemical & Pharmaceutical Bulletin, 2003, 51(10), 1170-1173,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; rt → 140 °C; > 1 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; rt → 140 °C; > 1 h, 140 °C
リファレンス
- Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitorsOrganic & Biomolecular Chemistry, 2012, 10(44), 8835-8847,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Zinc bromide Solvents: Toluene ; 23 °C; 3 h, 23 °C → 120 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric ModulatorsJournal of Medicinal Chemistry, 2019, 62(10), 5049-5062,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid , Oxygen Catalysts: 2482553-20-6 Solvents: Dimethyl sulfoxide ; 5 min, rt; 24 h, 60 °C
リファレンス
- Well-defined (NHC)Pd(N-heterocyclic carboxylate)(OAc) complexes-catalyzed direct C2-arylation of free (NH)-indoles with arylsulfonyl hydrazidesApplied Organometallic Chemistry, 2020, 34(12),,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Sodium acetate Catalysts: Triphenylphosphine oxide , Palladium diacetate Solvents: 1,4-Dioxane ; 15 h, 90 °C
リファレンス
- Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-PhenylindolesOrganic Letters, 2023, 25(9), 1409-1414,
ごうせいかいろ 21
はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Toluene ; 4 h, 150 °C
リファレンス
- Cesium Carbonate-Promoted Hydroamidation of Alkynes: Enamides, Indoles and the Effect of Iron(III) ChlorideAdvanced Synthesis & Catalysis, 2012, 354(16), 3054-3064,
ごうせいかいろ 22
はんのうじょうけん
1.1 Reagents: Sulfuric acid , Potassium persulfate Catalysts: Palladium (triazole-functionalized, silica-bound) Solvents: Methanol ; 10 h, rt
リファレンス
- A highly efficient and recyclable Fe3O4 magnetic nanoparticle immobilized palladium catalyst for the direct C-2 arylation of indoles with arylboronic acidsCatalysis Science & Technology, 2014, 4(7), 1979-1988,
ごうせいかいろ 23
はんのうじょうけん
1.1 Reagents: Acetic acid , Oxygen Catalysts: Palladium diacetate ; 8 h, 1.0 atm, rt
リファレンス
- Iminyl-radicals by electrochemical decarboxylation of α-imino-oxy acids: construction of indole-fused polycyclicsChemical Communications (Cambridge, 2021, 57(79), 10242-10245,
ごうせいかいろ 24
はんのうじょうけん
リファレンス
- Pd-Catalyzed Asymmetric Dearomatization of Indoles via Decarbonylative Heck-Type Reaction of ThioestersOrganic Letters, 2021, 23(1), 172-177,
ごうせいかいろ 25
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: L-Proline , Copper bromide (CuBr) Solvents: Dimethyl sulfoxide ; 3 h, 100 °C
リファレンス
- Copper catalyzed domino decarboxylative cross coupling-cyclisation reactions: synthesis of 2-arylindolesTetrahedron Letters, 2012, 53(32), 4248-4252,
ごうせいかいろ 26
はんのうじょうけん
1.1 Solvents: Toluene ; 5.5 d, rt
1.2 Reagents: Tetrabutylammonium bromide , Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ; 28 h, 60 °C
1.2 Reagents: Tetrabutylammonium bromide , Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ; 28 h, 60 °C
リファレンス
- A Scalable Method for Regioselective 3-Acylation of 2-Substituted Indoles under Basic ConditionsJournal of Organic Chemistry, 2015, 80(1), 471-481,
1H-Indole-5-carbonitrile,2-phenyl- Raw materials
- Benzonitrile, 4-amino-3-(phenylethynyl)-
- Potassium phenyltrifluoroborate
- 5-Cyanoindole
- Benzenesulfonyl Hydrazide
- N-(4-Cyano-2-iodophenyl)-2,2,2-trifluoroacetamide
- Phenylboronic acid
- 4-Amino-3-iodobenzonitrile
- (Bromoethynyl)benzene
- Borate(1-),tetrafluoro-
- Iodobenzene
- Carbamic acid, (4-cyano-2-iodophenyl)-, ethyl ester
- Iodonium, diphenyl-
- ethynyltrimethylsilane
- Acetamide, N-[4-cyano-2-(2-phenylethynyl)phenyl]-
- Acetophenone
- Benzenesulfinic acid
- Phenylpropiolic acid
- 4-Aminobenzonitrile
1H-Indole-5-carbonitrile,2-phenyl- Preparation Products
1H-Indole-5-carbonitrile,2-phenyl- 関連文献
-
Lei Zhang,Pinhua Li,Can Liu,Jin Yang,Min Wang,Lei Wang Catal. Sci. Technol. 2014 4 1979
96887-11-5 (1H-Indole-5-carbonitrile,2-phenyl-) 関連製品
- 28719-00-8(6-Cyano-2-(4-cyanophenyl)indole)
- 903197-93-3(5-4-(3-methoxybenzoyl)piperazin-1-yl-2-phenyl-1,3-oxazole-4-carbonitrile)
- 2034292-46-9(N-(4-chlorophenyl)methyl-4-3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-ylpiperidine-1-carboxamide)
- 1593703-69-5(3-(3-chloro-2-fluorophenyl)methylazetidine)
- 1339352-64-5(1-{1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylmethyl}piperazine)
- 60693-35-8(1-(3-fluorophenyl)-2,5-Pyrrolidinedione)
- 2007916-10-9((3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride)
- 1261870-61-4(2-Amino-3-(3-(trifluoromethyl)phenyl)pyridine-6-acetonitrile)
- 1803923-79-6(3-Amino-2-cyano-6-methoxy-5-(trifluoromethoxy)pyridine)
- 1417459-82-5(1-3-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-one)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
